molecular formula C14H12N2 B3354553 1-(4-methylphenyl)-1H-benzimidazole CAS No. 60057-83-2

1-(4-methylphenyl)-1H-benzimidazole

Cat. No. B3354553
CAS RN: 60057-83-2
M. Wt: 208.26 g/mol
InChI Key: QAUXXFCYXISFRJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1H-benzimidazole, also known as 4-MBI, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This molecule has a unique structure that makes it a promising candidate for the development of new drugs, pesticides, and materials.

Scientific Research Applications

Corrosion Inhibition

1-(4-methylphenyl)-1H-benzimidazole derivatives have been investigated for their role in corrosion inhibition. A study demonstrated that certain benzimidazole derivatives, including those with a 4-methylphenyl moiety, showed effectiveness in inhibiting mild steel corrosion in acidic solutions. These inhibitors were found to adhere to the Langmuir adsorption isotherm, indicating their potential as corrosion inhibitors in industrial applications (Yadav et al., 2013).

Antioxidant Properties

Research has shown that benzimidazole derivatives, including those with a 4-methylphenyl structure, possess significant antioxidant properties. In particular, these compounds have been found to inhibit lipid peroxidation in rat liver microsomal models, indicating their potential as therapeutic agents for oxidative stress-related conditions (Kuş et al., 2004).

DNA Interaction

Benzimidazole derivatives, including the 1-(4-methylphenyl) variant, have been studied for their interaction with DNA. Specifically, certain derivatives have shown inhibitory effects on mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. This suggests potential applications in cancer therapy and genetic research (Alpan et al., 2007).

Antimicrobial Activity

Some benzimidazole compounds, including 1-(4-methylphenyl)-1H-benzimidazole, have demonstrated antimicrobial properties. Research has shown that these compounds are effective against various bacterial strains, including Helicobacter pylori, suggesting their use in developing new antimicrobial therapies (Carcanague et al., 2002).

Metal Complexes and Anticancer Properties

Benzimidazole derivatives have been used to synthesize metal complexes, such as those with palladium and platinum, which exhibit potential as anticancer compounds. These complexes have shown activity against various cancer cell lines, indicating the therapeutic potential of benzimidazole-based metal complexes in cancer treatment (Ghani & Mansour, 2011).

properties

IUPAC Name

1-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-6-8-12(9-7-11)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUXXFCYXISFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364237
Record name 1-(4-methylphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60057-83-2
Record name 1-(4-methylphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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